2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
2-Methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (at position 2) and methyl (at position 5) groups. The sulfonamide moiety is linked to a branched ethyl chain bearing a 4-methylpiperazinyl group and a thiophen-3-yl substituent. The 4-methylpiperazine moiety may enhance solubility and metabolic stability, while the thiophene ring could contribute to π-π stacking interactions in target binding.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-15-4-5-18(25-3)19(12-15)27(23,24)20-13-17(16-6-11-26-14-16)22-9-7-21(2)8-10-22/h4-6,11-12,14,17,20H,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAFGWQLDKRVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a benzene derivative, followed by the introduction of the piperazine and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of sulfonamides are known to inhibit the activity of certain kinases involved in cancer cell proliferation. The compound's ability to interact with the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) suggests potential applications in targeted cancer therapies.
Antimicrobial Properties
The sulfonamide group is well-documented for its antimicrobial effects. Studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. The specific structure of this compound may enhance its efficacy against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development.
Neurological Applications
The piperazine moiety in the compound has been associated with neuroactive properties. Compounds containing piperazine rings often exhibit activity at serotonin receptors, which could be beneficial in treating mood disorders or anxiety. Additionally, the compound's interaction with neurotransmitter systems may provide insights into new treatments for neurological conditions.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar compounds in various biological assays:
These findings underscore the versatility of the compound and its derivatives in addressing various health challenges.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Implications
N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide (CAS: 863558-54-7)
- Key Differences :
- Piperazine Substituent : 4-Ethylpiperazine (vs. 4-methylpiperazine in the target compound).
- Heterocyclic Group : Pyridin-3-yl (vs. thiophen-3-yl).
- Sulfonamide Core : Thiophene-2-sulfonamide (vs. benzene-1-sulfonamide).
- Implications :
- Pyridine’s nitrogen atom introduces hydrogen-bonding capability, which could enhance receptor affinity compared to thiophene’s sulfur atom .
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (SB 271046)
- Key Differences :
- Core Structure : Benzo[b]thiophene-2-sulfonamide (vs. benzene-1-sulfonamide).
- Substituents : Chlorine at position 5 and methyl at position 3 on the benzo-thiophene (vs. methoxy and methyl on benzene).
- Piperazine Attachment : Directly linked to a methoxy-phenyl ring (vs. ethyl chain in the target compound).
- Implications :
- Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity, influencing pharmacokinetics .
N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS: 912624-95-4)
- Key Differences :
- Core Structure : Methanesulfonamide (vs. benzene-sulfonamide).
- Heterocyclic Group : Thiazolo[5,4-b]pyridine (vs. thiophene).
- Implications :
- Methanesulfonamide’s smaller size may reduce steric hindrance, favoring entry into narrow binding cavities .
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Hypothetical Pharmacokinetic Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | Moderate |
| N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide | 3.1 | 0.10 | Low |
| 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | 3.5 | 0.05 | High |
| N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide | 2.5 | 0.20 | Moderate |
Discussion
The target compound’s 4-methylpiperazine and thiophen-3-yl groups balance hydrophilicity and aromatic interactions, distinguishing it from analogues with bulkier substituents (e.g., ethylpiperazine) or alternative heterocycles (e.g., pyridine). The absence of electron-withdrawing groups like chlorine (cf. SB 271046) may reduce off-target reactivity but could limit potency in certain therapeutic contexts. Further experimental data on binding affinities (e.g., Ki values) and ADME profiles are needed to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : The synthesis requires multi-step optimization. Key steps include:
- Sulfonamide bond formation : Use of sulfonyl chlorides and amines under anhydrous conditions with bases like triethylamine to neutralize HCl byproducts .
- Thiophene and piperazine coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution, depending on the reactivity of the thiophene-3-yl group. Solvents such as DMF or dichloromethane are preferred for solubility .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water mixtures) are critical for isolating the final product .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with specific attention to methylpiperazine (δ ~2.5–3.5 ppm) and sulfonamide (δ ~7.5–8.5 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass within 3 ppm error) .
- X-ray Crystallography : SHELX software (via SHELXL) refines crystal structures, resolving bond lengths and angles to confirm stereochemistry .
Q. What are the standard protocols for assessing its solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Adjust pH or use co-solvents (e.g., cyclodextrins) for low-solubility cases .
- Stability : Incubate at 37°C in PBS or simulated gastric fluid. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Systematically vary substituents (e.g., methoxy → ethoxy, methylpiperazine → piperidine) and assess effects on target binding (e.g., kinase inhibition) using IC₅₀ assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors or carbonic anhydrases. Validate with mutagenesis studies .
- Bioisosteric Replacement : Replace the thiophene-3-yl group with furan or pyrrole to evaluate metabolic stability while retaining activity .
Q. What analytical strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Use orthogonal assays (e.g., fluorescence polarization for binding, Western blot for downstream targets) .
- Metabolite Interference : Perform LC-MS/MS to identify active metabolites in cell lysates that may contribute to observed discrepancies .
- Batch Variability : Compare results across synthesized batches using purity-adjusted dosing (HPLC >98% purity required) .
Q. How can crystallographic data be leveraged to understand its conformational flexibility?
- Methodological Answer :
- Multi-Temperature Crystallography : Collect data at 100 K and 298 K to map thermal motion and identify flexible regions (e.g., methylpiperazine ring puckering) .
- Torsion Angle Analysis : Use SHELXL to calculate rotational barriers for the thiophene-ethyl linkage, correlating with NMR-derived NOE restraints .
- Polymorph Screening : Crystallize under varied conditions (solvent/antisolvent ratios) to isolate polymorphs with distinct bioavailabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
